molecular formula C17H15ClN2O5S B7517725 1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid

1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B7517725
M. Wt: 394.8 g/mol
InChI Key: KOLYPJLQFVECJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate the immune system and treat various autoimmune diseases.

Mechanism of Action

JAK enzymes are involved in the signaling pathways of various cytokines and growth factors that play a role in the immune response. By inhibiting the activity of JAK enzymes, 1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid can regulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid has been shown to reduce inflammation and improve symptoms in various autoimmune diseases. It has also been shown to reduce the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid is its specificity for JAK enzymes, which allows for targeted inhibition of the immune response. However, one limitation is its potential for off-target effects and toxicity.

Future Directions

There are several potential future directions for research on 1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid. One area of interest is its potential use in combination with other therapies for autoimmune diseases. Another area of interest is its potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminophenylacetic acid to form 4-[(4-chlorophenyl)sulfamoyl]phenylacetic acid. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 1-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune response.

properties

IUPAC Name

1-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c18-12-1-3-13(4-2-12)19-26(24,25)15-7-5-14(6-8-15)20-10-11(17(22)23)9-16(20)21/h1-8,11,19H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLYPJLQFVECJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.